4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride
Overview
Description
4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride is a complex organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 1,1-dioxido-3-oxo-2-isothiazolidinyl moiety and a methyl group. The combination of these functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride typically involves multi-step organic reactions. One common method starts with the sulfonation of 2-methylbenzenesulfonyl chloride, followed by the introduction of the isothiazolidinyl group through a cyclization reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring high-quality output.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl chloride group, converting it into sulfonamides or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as primary or secondary amines, alcohols, and thiols are used under basic or neutral conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonamides, thiols.
Substitution: Various sulfonamide derivatives, sulfonate esters, and thioethers.
Scientific Research Applications
4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride finds extensive use in scientific research due to its versatile reactivity:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers, where its unique reactivity is advantageous.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups. The resulting covalent modifications can alter the biological activity of target molecules, making this compound useful in biochemical studies and drug development.
Comparison with Similar Compounds
4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-benzenesulfonyl chloride: Lacks the methyl group, resulting in slightly different reactivity and applications.
2-Methylbenzenesulfonyl chloride: Does not contain the isothiazolidinyl moiety, leading to different chemical properties and uses.
4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-chlorobenzenesulfonyl chloride:
Uniqueness: The presence of both the 1,1-dioxido-3-oxo-2-isothiazolidinyl moiety and the methyl group in 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride imparts unique chemical properties that are not observed in its analogs. This combination enhances its reactivity and broadens its range of applications in various fields.
Properties
IUPAC Name |
2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5S2/c1-7-6-8(2-3-9(7)19(11,16)17)12-10(13)4-5-18(12,14)15/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSSMWNUDWBIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147614 | |
Record name | 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-24-0 | |
Record name | 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914203-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dioxido-3-oxo-2-isothiazolidinyl)-2-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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